molecular formula C13H21N B6153957 2-(3-tert-butylphenyl)propan-1-amine CAS No. 1780455-56-2

2-(3-tert-butylphenyl)propan-1-amine

Cat. No.: B6153957
CAS No.: 1780455-56-2
M. Wt: 191.3
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Description

While direct data on 2-(3-tert-butylphenyl)propan-1-amine is absent in the provided evidence, its structural analogs and synthesis pathways can be inferred. This compound features a propan-1-amine backbone substituted with a 3-tert-butylphenyl group, which confers steric bulk and lipophilicity. Such properties are critical in drug design, agrochemicals, and material science. Substituted propan-1-amine derivatives are often synthesized via reductive amination, alkylation, or deprotection of protected intermediates, as seen in related compounds .

Properties

CAS No.

1780455-56-2

Molecular Formula

C13H21N

Molecular Weight

191.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-butylphenyl)propan-1-amine typically involves the reaction of 3-tert-butylbenzaldehyde with nitroethane to form 3-tert-butylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation for the reduction step, which offers better control over reaction conditions and scalability. The process typically requires high pressure and temperature, along with a suitable catalyst such as palladium on carbon (Pd/C).

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-butylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

2-(3-tert-butylphenyl)propan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-tert-butylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

a) 2-(3-Chlorophenyl)propan-1-amine
  • Structure : Chlorine at the phenyl meta position.
  • Synthesis : Prepared via reaction of 3-chlorophenyl precursors with propan-1-amine intermediates, yielding hydrochloride salts (e.g., 1.96 g, 95% purity) .
  • Properties : Chlorine’s electron-withdrawing nature enhances polarity but reduces lipophilicity compared to tert-butyl. Molecular weight: ~183.6 g/mol (hydrochloride salt).
b) 2-(3-Bromo-2-fluorophenyl)propan-1-amine
  • Structure : Bromine and fluorine at phenyl positions 3 and 2.
  • Properties : Increased molecular weight (232.1 g/mol) and halogen-induced steric hindrance. Higher reactivity for cross-coupling reactions compared to tert-butyl derivatives .
c) 2-(3-Methylthiophen-2-yl)propan-1-amine
  • Structure : Thiophene ring with methyl substitution.
  • Properties : Enhanced solubility in polar solvents due to sulfur’s electronegativity. Molecular weight: 155.26 g/mol .
d) 2-(3-Methyloxetan-3-yl)propan-1-amine
  • Structure : Oxetane ring with methyl substitution.
  • Applications : Used in pharmaceutical research for its balanced lipophilicity and metabolic stability. CAS 1903176-84-0 .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight (g/mol) Purity Key Functional Groups
2-(3-Chlorophenyl)propan-1-amine HCl 183.6 ≥95% Chlorophenyl, amine
2-(3-Bromo-2-fluorophenyl)propan-1-amine 232.1 ≥95% Bromo, fluoro, amine
2-(3-Methylthiophen-2-yl)propan-1-amine 155.26 N/A Thiophene, methyl, amine
2-(pyrrolidin-1-yl)propan-1-amine 218.25 95% Pyrrolidine, oxalic acid salt

Key Findings and Implications

  • Steric Effects : The tert-butyl group in 2-(3-tert-butylphenyl)propan-1-amine likely enhances metabolic stability and target binding compared to smaller substituents (e.g., methyl or halogens) .
  • Solubility Trade-offs : Bulky tert-butyl groups may reduce aqueous solubility, necessitating salt formation or prodrug strategies, as seen in hydrochloride salts of chlorophenyl analogs .
  • Pharmacological Potential: Structural similarities to phenothiazine antipsychotics (e.g., Triflupromazine) suggest possible CNS activity, though further in vivo studies are required .

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